molecular formula C11H14O4 B017137 3-(3,4-Dimethoxyphenyl)propionic acid CAS No. 2107-70-2

3-(3,4-Dimethoxyphenyl)propionic acid

カタログ番号: B017137
CAS番号: 2107-70-2
分子量: 210.23 g/mol
InChIキー: LHHKQWQTBCTDQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-ジメトキシヒドロケイ皮酸は、3-(3,4-ジメトキシフェニル)プロパン酸としても知られており、分子式C11H14O4を持つ有機化合物です。これはケイ皮酸の誘導体であり、ベンゼン環に2つのメトキシ基が付加されていることを特徴としています。この化合物は、科学研究や産業における様々な用途を持つため注目されています。

準備方法

合成経路と反応条件

3,4-ジメトキシヒドロケイ皮酸は、いくつかの方法で合成することができます。一般的な合成経路の1つは、ギ酸とトリエチルアミン存在下で、ベラトラルデヒドとメルドラム酸を反応させる方法です。 反応混合物をベンゼン中で数時間還流した後、酸性化し、抽出することで目的の生成物を得ることができます .

工業生産方法

3,4-ジメトキシヒドロケイ皮酸の工業生産方法は、通常は同様の合成経路を用いますが、より大規模な生産のために最適化されています。連続フロー反応器や自動化システムを使用することで、合成プロセスの効率と収率を高めることができます。

化学反応の分析

反応の種類

3,4-ジメトキシヒドロケイ皮酸は、以下を含む様々な化学反応を起こします。

    酸化: 対応するカルボン酸またはアルデヒドを生成するために酸化することができます。

    還元: 還元反応によって、アルコールまたはアルカンに変換することができます。

    置換: 適切な条件下では、メトキシ基を他の官能基で置換することができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

    置換: 置換反応には、酸性または塩基性条件下でハロゲンや求核剤などの試薬が関与する可能性があります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成される一方で、還元によりアルコールが生成される可能性があります。

科学研究における用途

3,4-ジメトキシヒドロケイ皮酸は、科学研究において幅広い用途を持っています。

科学的研究の応用

Anticancer Activity

Research has demonstrated that 3-(3,4-dimethoxyphenyl)propionic acid exhibits anticancer properties. A study investigated its potential as an inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation. The compound was found to disrupt cellular integrity and glucose metabolism in cancer cells, indicating its potential as a therapeutic agent against various cancers .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Its ability to modulate inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation .

Neuroprotective Properties

Recent studies have suggested that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

Case StudyFocus AreaFindings
Study on Anticancer ActivityCancer ResearchDemonstrated inhibition of tubulin polymerization; reduced cell viability in cancer cell lines .
Anti-inflammatory ResearchPharmacologyShowed significant reduction in levels of pro-inflammatory cytokines; potential application in treating arthritis .
Neuroprotection StudyNeuroscienceIndicated protective effects against oxidative stress in neuronal cells; potential implications for neurodegenerative disease treatment .

作用機序

3,4-ジメトキシヒドロケイ皮酸の作用機序には、特定の分子標的や経路との相互作用が関与しています。 たとえば、金属イオンと錯体を形成することができ、これがその生物活性を左右する可能性があります . 具体的な経路と標的は、その使用の特定の用途や文脈によって異なります。

類似化合物との比較

類似化合物

  • 3,4-ジメトキシケイ皮酸
  • 3,5-ジメトキシケイ皮酸
  • 3,4-ジメトキシフェニルプロピオン酸

独自性

3,4-ジメトキシヒドロケイ皮酸は、ベンゼン環における特定の置換パターンによって独特であり、これは明確な化学的および生物学的特性をもたらします。 類似の化合物と比較して、反応性や生物活性が異なる可能性があり、特定の用途に役立ちます .

生物活性

3-(3,4-Dimethoxyphenyl)propionic acid, also known by its CAS number 2107-70-2, is a compound notable for its biological activities, particularly in the context of erythropoiesis and potential therapeutic applications in treating hemoglobinopathies. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H14_{14}O4_{4}
  • Molecular Weight : 210.227 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Melting Point : 96-97 °C
  • Boiling Point : 344.2 ± 27.0 °C at 760 mmHg
  • Flash Point : 132.0 ± 17.2 °C

Research indicates that this compound functions primarily as an orally active short-chain fatty acid (SCFA). Its biological activity includes:

  • Stimulation of Erythropoiesis : The compound has been shown to stimulate γ-globin gene expression, which is critical for fetal hemoglobin production. This effect is particularly beneficial in conditions such as β-hemoglobinopathies and other forms of anemia .
  • In Vivo Efficacy : Studies have demonstrated that doses ranging from 50 to 200 mg/kg can achieve significant plasma concentrations, suggesting effective bioavailability and potential therapeutic applications in clinical settings .

Case Studies and Experimental Evidence

  • Erythropoietic Activity :
    • A pivotal study published in Blood (2002) demonstrated that derivatives of short-chain fatty acids, including this compound, could induce fetal globin expression and enhance erythropoiesis in vivo. This study utilized various dosages to assess the impact on globin gene expression .
  • Pharmacokinetics :
    • The pharmacokinetic profile indicates that following oral administration, the compound reaches targeted plasma levels that are sustained for several hours. This characteristic enhances its potential for use as a therapeutic agent .
  • Anti-inflammatory Properties :
    • Additional studies have suggested that this compound may inhibit tumor necrosis factor-alpha (TNF-α) production and phosphodiesterase type 4 (PDE4) activity, indicating possible anti-inflammatory effects . Such properties could be leveraged in treating inflammatory conditions.

Data Table of Biological Activities

Biological Activity Mechanism/Effect Reference
ErythropoiesisStimulates γ-globin gene expressionPace BS et al., Blood, 2002
Anti-inflammatoryInhibition of TNF-α productionJP2006515844A
PharmacokineticsSustained plasma concentration post-administrationChemsrc

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity 3-(3,4-Dimethoxyphenyl)propionic acid?

The compound can be synthesized via catalytic hydrogenation of unsaturated precursors. For example, palladium-on-charcoal (Pd/C) is commonly used to reduce α,β-unsaturated acids under H₂ gas, yielding the saturated propionic acid derivative. Post-synthesis purification involves silica gel chromatography (eluent: diethyl ether/chloroform) to isolate crystalline forms, achieving >98% purity (melting point: 98–101°C) . Key steps include:

  • Quality control : Neutralization titration and solubility tests in methanol to detect impurities.
  • Crystallization : Slow evaporation from chloroform yields needle-like crystals suitable for X-ray diffraction analysis .

Q. How can researchers characterize the thermodynamic stability of this compound?

Thermodynamic properties such as enthalpy of sublimation (ΔsubH) and fusion (ΔfusH) are critical for stability assessments. Data from differential scanning calorimetry (DSC) and mass-loss Knudsen effusion methods include:

PropertyValueMethodReference
ΔsubH (sublimation)140.3 ± 0.8 kJ/molKnudsen
ΔfusH (fusion)32.38 kJ/molDSC
Melting Point98–101°CDSC

These values inform storage conditions (room temperature, desiccated) and compatibility with high-temperature reactions .

Advanced Research Questions

Q. What structural features govern its biological activity as a PDE4 and TNF-α inhibitor?

The compound’s planar aromatic ring and extended propionic acid side chain enable interactions with enzyme active sites. Key structural insights:

  • Conformational analysis : The trans-configuration of the propionic acid chain (C6–C7–C8–C9 torsion angle: -172.25°) promotes dimerization via O–H···O hydrogen bonds, stabilizing its bioactive form .
  • Methoxy positioning : 3,4-Dimethoxy groups enhance lipid solubility and receptor binding affinity, as shown in PDE4 inhibition assays (IC₅₀ values in nanomolar range) .

Q. How do conflicting metabolic pathways in different organisms impact its pharmacological applications?

  • Bacterial metabolism : E. coli hydroxylates the phenyl ring to form 3-(2,3-dihydroxyphenyl)propionic acid, altering bioavailability .
  • Mammalian systems : The compound suppresses ER stress-induced apoptosis in neuronal cells (e.g., in Alzheimer’s models) but may exhibit cytotoxicity at high concentrations due to reactive metabolite formation .
    Resolution strategy : Use isotopically labeled analogs (e.g., ¹³C-tracers) to track metabolic fates across species .

Q. What advanced analytical techniques resolve its polymorphic forms?

  • X-ray crystallography : Resolves dimeric R₂²(8) hydrogen-bonded motifs and molecular packing along the b-axis .
  • Solid-state NMR : Differentiates crystalline vs. amorphous phases by analyzing ¹³C chemical shifts of methoxy and carboxyl groups.
  • FT-IR spectroscopy : Identifies hydrogen-bonding patterns (broad O–H stretch at 3500–2500 cm⁻¹) and confirms purity .

Q. Methodological Guidance

Q. How to design dose-response experiments for evaluating its neuroprotective effects?

  • In vitro models : Use primary cortical neurons exposed to ER stress inducers (e.g., tunicamycin).
  • Dosing range : 10–100 μM, based on IC₅₀ values for caspase-3 inhibition .
  • Endpoints : Measure apoptosis markers (e.g., Bcl-2/Bax ratio) via Western blot and mitochondrial membrane potential via JC-1 staining .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Standardization : Pre-screen batches via HPLC (C18 column, acetonitrile/water mobile phase) to ensure >98% purity.
  • Positive controls : Co-test with known PDE4 inhibitors (e.g., rolipram) to validate assay sensitivity .

Q. Data Contradictions and Resolution

Q. Why do studies report conflicting cytotoxicity profiles in cancer vs. normal cells?

  • Hypothesis : Differential expression of metabolic enzymes (e.g., CYP450 isoforms) may activate pro-drug forms in cancer cells.
  • Validation : Perform RNA-seq on treated cells to identify upregulated detoxification pathways (e.g., glutathione-S-transferase) .

特性

IUPAC Name

3-(3,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKQWQTBCTDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175294
Record name 3-(3,4-Dimethoxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2107-70-2
Record name 3-(3,4-Dimethoxyphenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2107-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethoxyphenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-dimethoxyphenyl)propanoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2107-70-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3,4-Dimethoxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dimethoxyphenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XO32ZSP1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

After dropping 20.4 g (23.7 ml, 0.24 mol) of piperidine to 27.6 g (22.6 ml, 0.6 mol) of formic acid under stirring and cooling, 7.2 g (0.05 mol) of Meldrum's acid and 8.3 g (0.05 mol) of veratraldehyde were added to the above mixture, then the procedure of Example 35 was followed.
Quantity
23.7 mL
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Quantity
8.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

After weighing 14.4 g (0.1 mol) of Meldrum's acid and 16.6 g (0.1 mol) of veratraldehyde to 50 ml of the mixture of formic acid and triethylamine prepared according to Example 1, the reaction mixture was heated to 90° C. during 1 hour and maintained at 90° C. for 2 hours. After cooling down to room temperature 200 ml of ice-water were added to the reaction mixture, the pH value was adjusted to 1 by adding concentrated hydrochloric acid and the mixture was let stand at 5° C. for 16 hours. After filtration the precipitate was washed 3 times on the filter and dried at 40° C. under reduced pressure.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A reaction mixture containing 14.4 g (0.1 mol) of Meldrum's acid, 16.6 g (0.1 mol) of veratraldehyde, 100 ml of ethyl acetate and 25 ml of the mixture of formic acid and triethylamine prepared as described in Example 1 was heated to its boiling point during 1 hour and then refluxed for 6 hours. After distilling off the ethyl acetate under reduced pressure, the distillation residue was cooled to room temperature, 100 ml of water were added and the pH value of the mixture was adjusted to 1 with concentrated hydrochloric acid, then the method described in Example 1 was followed.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

After dropwise adding 17.55 g (25 ml, 0.24 mol) of diethylamine to 27.6 g (22.6 ml, 0.6 mol) of formic acid under stirring and cooling, 7.2 g (0.05 mol) of Meldrum's acid and 8.3 g (0.05 mol) of veratraldehyde were added to the above mixture, then the procedure of Example 35 was followed.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

After adding 6.25 ml of the mixture of formic acid and triethylamine prepared as described in Example 1 to 15 ml of dimethylformamide, 3.60 g (0.025 mol) of Meldrum's acid and 4.15 g (0.025 mol) of veratraldehyde were added to the above mixture, which was then heated to 110° C. during 1 hour and reacted at the same temperature for 3 hours. The product was separated from the reaction mixture by the method as described in Example 1.
[Compound]
Name
mixture
Quantity
6.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Three
Quantity
8 (± 7) mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3,4-Dimethoxyphenyl)propionic acid
3-(3,4-Dimethoxyphenyl)propionic acid
3-(3,4-Dimethoxyphenyl)propionic acid
3-(3,4-Dimethoxyphenyl)propionic acid
3-(3,4-Dimethoxyphenyl)propionic acid
3-(3,4-Dimethoxyphenyl)propionic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。